
4-(Methylthio)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)benzenesulfonamide, also known as Benzenesulfonamide, 4-methyl-, is a chemical compound with the formula C7H9NO2S. Its molecular weight is 171.217 . It is also known by other names such as p-Toluenesulfonamide, p-Methylbenzenesulfonamide, and p-Toluenesulfonylamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group. The IUPAC Standard InChI for this compound is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .科学的研究の応用
Anticancer Activity
4-(Methylthio)benzenesulfonamide derivatives have shown potential as anticancer agents. A series of derivatives synthesized and evaluated in vitro exhibited significant anticancer activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Their growth inhibition effects were observed in the low micromolar range (Sławiński et al., 2012), (Żołnowska et al., 2015), (Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibition
This compound derivatives have also been investigated for their inhibitory effects on human carbonic anhydrases, enzymes involved in critical physiological functions. Some derivatives were found to potently inhibit these enzymes, suggesting potential applications in related therapies (Gul et al., 2016).
Environmental Analysis
In environmental studies, benzenesulfonamide compounds, including this compound, have been detected as contaminants. Their presence and concentration levels in environmental samples like soil and water have been analyzed, providing insights into their environmental impact and potential risks (Speltini et al., 2016), (Yoom et al., 2018).
作用機序
Target of Action
It is structurally similar to sulfanilamide, a well-known sulfonamide antibiotic . Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Like other sulfonamides, 4-(methylsulfanyl)benzene-1-sulfonamide likely acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . By mimicking this substrate, it prevents the production of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway, specifically the conversion of p-aminobenzoic acid to dihydrofolic acid . This disruption can lead to a deficiency of folic acid, which is essential for various cellular processes, including DNA synthesis and repair, methylation, and amino acid synthesis .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and excreted primarily in the urine .
Result of Action
The inhibition of folic acid synthesis by 4-(methylsulfanyl)benzene-1-sulfonamide can lead to a halt in bacterial growth and reproduction, as these processes are dependent on the availability of folic acid . This makes the compound potentially useful as an antibacterial agent .
Safety and Hazards
将来の方向性
The future directions for 4-(Methylthio)benzenesulfonamide could involve further exploration of its potential as an antimicrobial agent. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . Such research could lead to the development of novel antiproliferative agents.
生化学分析
Biochemical Properties
4-(Methylsulfanyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between 4-(Methylsulfanyl)benzene-1-sulfonamide and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound has been shown to interact with other proteins involved in metabolic pathways, influencing their function and activity.
Cellular Effects
The effects of 4-(Methylsulfanyl)benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of pH and ion balance. By inhibiting carbonic anhydrase, 4-(Methylsulfanyl)benzene-1-sulfonamide can alter intracellular pH, affecting cellular metabolism and gene expression . Furthermore, this compound has been shown to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, 4-(Methylsulfanyl)benzene-1-sulfonamide exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the active site of target enzymes, such as carbonic anhydrase, leading to a decrease in their catalytic activity . This binding interaction is facilitated by the presence of the methylsulfanyl group, which enhances the compound’s affinity for the enzyme. Additionally, 4-(Methylsulfanyl)benzene-1-sulfonamide can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylsulfanyl)benzene-1-sulfonamide have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 4-(Methylsulfanyl)benzene-1-sulfonamide can lead to sustained inhibition of target enzymes and prolonged alterations in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability allows for extended observation of its biochemical impact.
Dosage Effects in Animal Models
The effects of 4-(Methylsulfanyl)benzene-1-sulfonamide vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to disruption of normal cellular processes. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical impact.
特性
IUPAC Name |
4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWFFVGFICMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2889139.png)
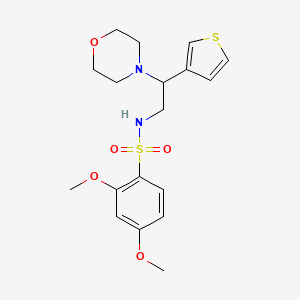
![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)
![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)
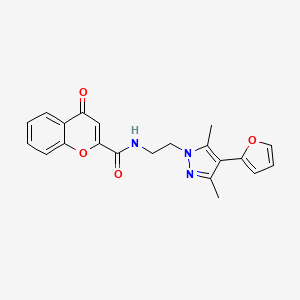
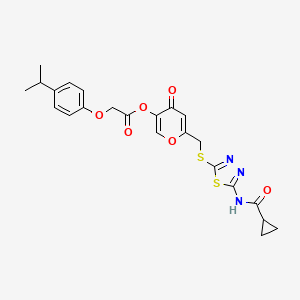
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)
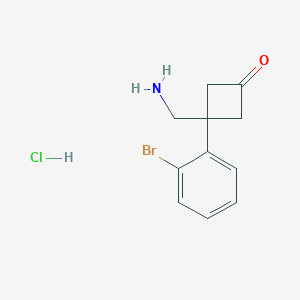
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide](/img/structure/B2889153.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)
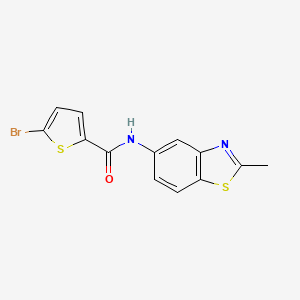
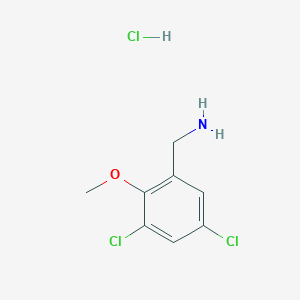
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide](/img/structure/B2889162.png)
